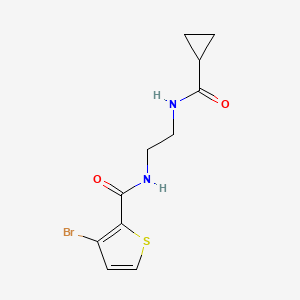
3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and brominating agents at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the functional groups attached to the ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring system can interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Known for its regioselective synthesis and applications in material science.
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide: Used in medicinal chemistry for its biological activities.
The uniqueness of 3-Bromo-N-(2-(cyclopropanecarboxamido)ethyl)thiophene-2-carboxamide lies in its specific functional groups, which provide distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H13BrN2O2S |
|---|---|
Molecular Weight |
317.20 g/mol |
IUPAC Name |
3-bromo-N-[2-(cyclopropanecarbonylamino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2S/c12-8-3-6-17-9(8)11(16)14-5-4-13-10(15)7-1-2-7/h3,6-7H,1-2,4-5H2,(H,13,15)(H,14,16) |
InChI Key |
DBRZAEADQYCODW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCNC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















